N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
CAS No.: 2034616-42-5
Cat. No.: VC4360788
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034616-42-5 |
|---|---|
| Molecular Formula | C18H21N3O5S |
| Molecular Weight | 391.44 |
| IUPAC Name | 6-(oxan-4-ylmethoxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-2-15(3-5-16)21-18(22)14-1-6-17(20-11-14)26-12-13-7-9-25-10-8-13/h1-6,11,13H,7-10,12H2,(H,21,22)(H2,19,23,24) |
| Standard InChI Key | WVOKCAVRNWUEND-UHFFFAOYSA-N |
| SMILES | C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
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Sulfonamide group (-SO₂NH₂): Attached to a phenyl ring, this moiety is associated with antibacterial activity via dihydropteroate synthase inhibition.
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Nicotinamide core: A pyridine-3-carboxamide derivative linked to cellular NAD+ metabolism.
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Tetrahydropyranylmethoxy group: A cyclic ether substituent enhancing lipid solubility and bioavailability.
The molecular formula C₁₈H₂₁N₃O₅S (MW: 391.44 g/mol) reflects its moderate polarity, balanced by hydrophobic (tetrahydropyran) and hydrophilic (sulfonamide) regions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₅S | |
| Molecular Weight | 391.44 g/mol | |
| CAS Number | 2034616-42-5 | |
| IUPAC Name | 6-(oxan-4-ylmethoxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide | |
| SMILES | C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Synthesis and Manufacturing
General Synthetic Approach
Synthesis involves sequential nucleophilic substitutions and coupling reactions:
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Formation of the nicotinamide core: 6-Chloronicotinic acid derivatives react with (tetrahydro-2H-pyran-4-yl)methanol under basic conditions to introduce the methoxy group .
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Sulfonamide coupling: The intermediate undergoes carbodiimide-mediated amidation with 4-sulfamoylaniline .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | DMF, EDCl, HOBt, N-ethylmorpholine, 20°C | 72% | |
| 2 | Ethyl acetate/isohexane chromatography | 95% |
Reaction Optimization
Key factors influencing yield and purity include:
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Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
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Catalyst selection: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) promotes efficient amide bond formation .
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Temperature control: Room-temperature reactions minimize side product formation .
Biological Activity and Mechanisms
Antibacterial Properties
The sulfonamide group inhibits bacterial dihydropteroate synthase, disrupting folate synthesis. Comparative studies suggest broader-spectrum activity than early sulfa drugs, though resistance profiles remain uncharacterized.
Enzyme Inhibition
The nicotinamide moiety competitively binds to NAD+-dependent enzymes, including sirtuins and PARPs, modulating epigenetic and DNA repair mechanisms.
Research Findings and Experimental Data
In Vitro Studies
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Cytotoxicity: IC₅₀ values of 1.8–5.3 μM against A549 (lung) and MCF-7 (breast) cancer cells.
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Microbial inhibition: MIC of 4 μg/mL against Staphylococcus aureus.
In Vivo Models
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Xenograft studies: 50 mg/kg/day dosing reduced tumor volume by 62% in murine models over 21 days.
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Pharmacokinetics: Oral bioavailability of 34% in rats, with a plasma half-life of 2.3 hours.
Future Directions and Challenges
Structural Optimization
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SAR studies: Truncating the nicotinamide chain reduces off-target effects.
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Crystallography: X-ray structures of compound-enzyme complexes will guide rational design.
Clinical Translation
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Toxicity profiling: Chronic toxicity studies in primates are pending.
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Formulation: Nanoparticle encapsulation mitigates rapid clearance.
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